molecular formula C24H29N3O2S B2715243 N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-3-(phenylthio)propanamide CAS No. 1206993-62-5

N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-3-(phenylthio)propanamide

Cat. No.: B2715243
CAS No.: 1206993-62-5
M. Wt: 423.58
InChI Key: UGYTWZAKMMTHRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-3-(phenylthio)propanamide” is a complex organic compound. It contains a cyclopropane ring, a diazepane ring, and a propanamide group . The compound also has a phenylthio group attached to the propanamide .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The cyclopropane and diazepane rings would provide a rigid, three-dimensional structure, while the carbonyl, phenylthio, and propanamide groups would likely be involved in various chemical interactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings could increase its stability, while the various functional groups could affect its solubility, reactivity, and other properties .

Scientific Research Applications

Cyclopropane Synthesis and Applications

Cyclopropane rings are integral to a wide array of bioactive molecules, significantly altering their physiochemical properties. Research highlights include the development of methods for the efficient synthesis of functionalized cyclopropanes. These methods often involve cyclopropanation reactions or the utilization of diazo compounds and phenyliodonium ylides in catalytic processes to generate cyclopropane derivatives with high selectivity and yields. For instance, studies have described the use of Rh(II) or iron catalysis to facilitate these reactions, showcasing the versatility of cyclopropane synthesis techniques in organic chemistry (Ren et al., 2017; Wurz & Charette, 2005; Allouche & Charette, 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .

Properties

IUPAC Name

N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2S/c28-23(13-18-30-22-5-2-1-3-6-22)25-20-9-11-21(12-10-20)26-14-4-15-27(17-16-26)24(29)19-7-8-19/h1-3,5-6,9-12,19H,4,7-8,13-18H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYTWZAKMMTHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)NC(=O)CCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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